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molecular formula C11H14OS B184254 P-(Methylthio)isobutyrophenone CAS No. 53207-58-2

P-(Methylthio)isobutyrophenone

Cat. No. B184254
M. Wt: 194.3 g/mol
InChI Key: VYUGBDJOQZSDQV-UHFFFAOYSA-N
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Patent
US04582862

Procedure details

369.2 g (1.9 mols) of 2-methyl-1-[4-(methylthio)phenyl]-propan-1-one are dissolved in 400 ml of carbon tetrachloride. 303.7 g (1.9 mols) of bromine, diluted with 270 ml of carbon tetrachloride, are added dropwise slowly to this solution, with cooling, at room temperature. The dissolved HBr gas is then driven off by blowing with nitrogen. The solution is concentrated and is then reacted further as described below.
Quantity
369.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
303.7 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].[Br:14]Br.Br>C(Cl)(Cl)(Cl)Cl>[Br:14][C:2]([CH3:13])([CH3:1])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:12])=[CH:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
369.2 g
Type
reactant
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
303.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
270 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise slowly to this solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
is then reacted further

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)SC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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